molecular formula C11H12 B15322764 Pent-4-yn-2-ylbenzene

Pent-4-yn-2-ylbenzene

Cat. No.: B15322764
M. Wt: 144.21 g/mol
InChI Key: AUIWPPHOKHFQMB-UHFFFAOYSA-N
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Description

Pent-4-yn-2-ylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring attached to a pent-4-yn-2-yl group, which includes a triple bond between the fourth and fifth carbon atoms

Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

pent-4-yn-2-ylbenzene

InChI

InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h1,4-6,8-10H,7H2,2H3

InChI Key

AUIWPPHOKHFQMB-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-yn-2-ylbenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an appropriate alkyne in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pent-4-yn-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pent-4-yn-2-ylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of pent-4-yn-2-ylbenzene involves its interaction with various molecular targets. The triple bond in the pent-4-yn-2-yl group can participate in reactions that modify the compound’s structure and activity. Additionally, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

  • Pent-4-yn-1-ylbenzene
  • Pent-1-yn-1-ylbenzene
  • 1-Methyl-4-prop-1-yn-1-ylbenzene

Uniqueness

Pent-4-yn-2-ylbenzene is unique due to the position of the triple bond and the specific substitution pattern on the benzene ring.

Biological Activity

Pent-4-yn-2-ylbenzene, an organic compound characterized by a linear alkyne chain attached to a benzene ring, has garnered interest for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

While this compound does not have a specific known biological mechanism of action due to its relatively simple structure, it may interact with biomolecules through several pathways:

  • Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution with various electrophiles, leading to the formation of substituted products that may exhibit enhanced biological properties.
  • Reactivity of Alkyne Group : The alkyne group can participate in hydrogen bonding and pi-pi stacking interactions, which may influence its biological activity in different contexts.
  • Synthesis of Derivatives : By modifying the alkyne or benzene functionalities, researchers can create derivatives with targeted biological activities, potentially useful in drug development.

1. Interaction with Biomolecules

Research has indicated that this compound can interact with various biomolecules, although specific studies detailing these interactions remain limited. Its potential as a building block for more complex organic molecules highlights its significance in synthetic chemistry and drug design.

2. Applications in Drug Development

The compound has been explored for its potential use in drug development due to its ability to form derivatives with varied biological activities. For instance, modifications at the alkyne position could lead to compounds with anti-inflammatory or anticancer properties .

3. Catalytic Reactions

Studies have shown that this compound can be utilized as an intermediate in various catalytic reactions. For example, it has been used in cascade reactions involving anilines and diynes, yielding products with significant biological implications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity Potential
Pent-4-yn-1-ylbenzeneSimilar alkyne groupLimited studies; potential for electrophilic reactions
Pent-1-yn-1-ylbenzeneTerminal alkyneExplored for medicinal chemistry applications
1-Methyl-4-prop-1-yn-1-ylbenzeneSubstituted benzene ringInvestigated for unique pharmacological properties

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